molecular formula C9H14O4S B2980344 2-(1,1-Dioxo-3,6-dihydro-2H-thiopyran-4-yl)-2-methylpropanoic acid CAS No. 1785605-44-8

2-(1,1-Dioxo-3,6-dihydro-2H-thiopyran-4-yl)-2-methylpropanoic acid

Cat. No.: B2980344
CAS No.: 1785605-44-8
M. Wt: 218.27
InChI Key: JWJLXWLEUYCKGF-UHFFFAOYSA-N
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Description

2-(1,1-Dioxo-3,6-dihydro-2H-thiopyran-4-yl)-2-methylpropanoic acid (CAS 1785605-44-8) is a chemical compound supplied as a versatile small molecule scaffold for laboratory research and development . It has a molecular formula of C9H14O4S and a molecular weight of 218.3 g/mol . The compound features a 3,6-dihydro-2H-thiopyran ring system in its 1,1-dioxide (sulfone) form, substituted with a 2-methylpropanoic acid group. This structure makes it a valuable synthetic intermediate or building block in medicinal chemistry. While the specific biological mechanism of action for this exact compound is not detailed in the literature, related 1,1-dioxidotetrahydro-2H-thiopyran derivatives have been investigated for their potential as dipeptidyl peptidase-IV (DPP-4) inhibitors for the treatment of diabetes . Furthermore, the 3,6-dihydro-2H-pyran scaffold, an oxygen analog, is recognized in drug discovery as a useful structural motif, for instance, serving as a morpholine replacement in the development of ATP-competitive inhibitors of mTOR (the mammalian target of rapamycin) . This suggests potential applications in developing novel therapeutics. This product is intended for research purposes as a chemical building block and is strictly for laboratory use. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

2-(1,1-dioxo-3,6-dihydro-2H-thiopyran-4-yl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4S/c1-9(2,8(10)11)7-3-5-14(12,13)6-4-7/h3H,4-6H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJLXWLEUYCKGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CCS(=O)(=O)CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the oxidation of corresponding thiopyran derivatives. One common method involves the reaction of 2-methylpropanoic acid with a suitable thiopyran derivative under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and specific reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(1,1-Dioxo-3,6-dihydro-2H-thiopyran-4-yl)-2-methylpropanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.

Major Products Formed: The reactions can yield a variety of products, depending on the reagents and conditions used. For example, oxidation may produce sulfonic acids, while reduction may yield corresponding alcohols.

Scientific Research Applications

Chemistry: In chemistry, the compound is used as a building block for synthesizing more complex molecules. It can serve as an intermediate in the production of pharmaceuticals and other chemical products.

Medicine: In medicine, the compound may be explored for its therapeutic properties, including its potential use in the treatment of certain diseases.

Industry: In industry, the compound can be used in the development of new materials and chemicals, contributing to advancements in various technological fields.

Mechanism of Action

The mechanism by which 2-(1,1-Dioxo-3,6-dihydro-2H-thiopyran-4-yl)-2-methylpropanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Carboxylic Acid Derivatives

  • 6,7-Dihydroxy-7-(hydroxymethyl)-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,7,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid (): Contains a cyclopenta[c]pyran core with multiple hydroxyl and glycosyl groups. Higher hydrophilicity due to extensive hydroxylation .
  • 2-[1-{(2R)-2-(2-Methoxyphenyl)-2-[(oxan-4-yl)oxy]ethyl}-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl]-2-methylpropanoic acid (): Features a thienopyrimidin-dione core and a methylpropanoic acid group. The bulky aromatic and heterocyclic substituents may reduce solubility in aqueous media compared to the target compound’s simpler thiopyran system .

Heterocyclic Systems

  • 3-Hydroxy-4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((sulfooxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)benzoic acid ():

    • A benzoic acid derivative with a sulfated glucose moiety.
    • The fully saturated pyran ring and sulfate group enhance water solubility but may limit membrane permeability compared to the target’s partially unsaturated thiopyran .
  • 2-{[3-(4-Cyano-1-naphthyl)pyridin-4-yl]sulfanyl}-2-methylpropanoic acid (): Contains a pyridine-sulfanyl-naphthyl scaffold.

Sulfur-Containing Motifs

  • 2-[4-[2-[4-[1-(2-Ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-methylpropanoic acid (): Includes a benzimidazole-piperidine-ethylphenyl chain. Lacks sulfur in the core structure but shares the methylpropanoic acid group. The extended aromatic system may increase lipophilicity relative to the target compound .

Research Findings and Implications

  • Conformational Flexibility : The 3,6-dihydro-2H-thiopyran ring offers partial unsaturation, enabling adaptive binding in biological systems, unlike rigid aromatic systems in and .
  • Acid Strength: The methylpropanoic acid group’s branching may lower acidity (higher pKa) compared to linear-chain carboxylic acids, influencing ionization and bioavailability .

Biological Activity

2-(1,1-Dioxo-3,6-dihydro-2H-thiopyran-4-yl)-2-methylpropanoic acid is a sulfur-containing organic compound characterized by a thiopyran ring. Its molecular formula is C₉H₁₄O₄S, with a molecular weight of 218.27 g/mol. The compound's unique structure, particularly the dioxo group attached to the thiopyran ring, suggests potential biological activities that merit detailed exploration.

Chemical Structure and Properties

The compound features a thiopyran moiety, which contributes to its chemical reactivity and potential biological activities. The presence of sulfur in its structure is significant, as sulfur-containing compounds often exhibit diverse pharmacological effects.

PropertyValue
Molecular FormulaC₉H₁₄O₄S
Molecular Weight218.27 g/mol
Structural FeaturesThiopyran ring, dioxo group

Antiviral Properties

Research indicates that compounds containing thiopyran moieties exhibit antiviral properties. Specifically, derivatives of 2-(1,1-Dioxo-3,6-dihydro-2H-thiopyran) have been explored for their effectiveness against viruses such as HIV. The mechanism often involves the inhibition of viral replication through interference with viral enzymes or receptors.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of related compounds on various cancer cell lines. For instance, derivatives have shown strong cytotoxicity against HepG-2 (liver cancer) and MCF-7 (breast cancer) cells. The interaction of these compounds with DNA suggests a potential mechanism involving intercalation, which disrupts DNA replication and transcription .

Case Study: Cytotoxicity Evaluation
In vitro studies using MTT assays demonstrated that certain derivatives exhibited significant inhibitory effects on cancer cell proliferation. The cytotoxicity results are summarized in the table below:

Cell LineIC50 (µM)Mechanism of Action
HepG-215DNA intercalation
MCF-720Topoisomerase inhibition

Anti-inflammatory and Analgesic Properties

The structural characteristics of the compound suggest potential anti-inflammatory and analgesic properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce pain in animal models. This activity could be attributed to the modulation of signaling pathways involved in inflammation.

Synthesis and Applications

The synthesis of this compound can be achieved through various organic synthesis methods. These methods not only facilitate laboratory-scale production but also enable potential industrial applications in pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1,1-Dioxo-3,6-dihydro-2H-thiopyran-4-yl)-2-methylpropanoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves coupling the thiopyran moiety with a substituted propanoic acid precursor. Key steps include thiolane oxidation to the sulfone (1,1-dioxo group) and stereochemical control during alkylation. For example, analogous compounds (e.g., substituted benzimidazoles and pyrazoles) use nucleophilic substitution or Suzuki-Miyaura coupling for aryl integration . Reaction temperature and solvent polarity significantly affect regioselectivity; anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) under nitrogen is recommended to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is critical for ≥95% purity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR should confirm the thiopyran ring (δ 2.5–3.5 ppm for dihydro protons; δ 40–60 ppm for sulfone carbons) and the methylpropanoic acid moiety (quartet for geminal methyl groups, δ 1.2–1.5 ppm) .
  • HPLC : Use a C18 column with UV detection (λ = 210–230 nm) and a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) to assess purity. Retention times should match reference standards (e.g., EP impurity profiles for propanoic acid derivatives) .
  • HRMS : Exact mass analysis (e.g., ESI-TOF) confirms the molecular formula (C9_9H14_{14}O4_4S expected) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in stability data under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should follow ICH guidelines:

  • pH Stability : Use buffered solutions (pH 1–12) at 25°C and 40°C. Monitor degradation via HPLC. For instance, sulfone-containing analogs show hydrolysis at pH < 3 (thiopyran ring opening) and oxidation at pH > 10 .
  • Thermal Stability : Conduct accelerated testing (40°C/75% RH for 6 months). Degradation products (e.g., decarboxylated derivatives) are identified using LC-MS/MS. Contradictions arise from solvent interactions; replicate studies in inert atmospheres (argon) isolate oxidative vs. hydrolytic pathways .

Q. How does stereochemistry at the thiopyran-4-yl position affect biological activity, and what chiral resolution methods are optimal?

  • Methodological Answer :

  • Stereochemical Impact : Enantiomers may differ in target binding (e.g., enzyme inhibition). For example, (R)- vs. (S)-configured propanoic acid derivatives show divergent IC50_{50} values in receptor assays .
  • Resolution Methods : Use preparative chiral HPLC (Chiralpak IA/IB columns) with hexane/isopropanol mobile phases. Alternatively, enzymatic resolution (lipases or esterases) selectively hydrolyzes one enantiomer from racemic esters .

Q. What computational and experimental approaches predict environmental fate and degradation pathways?

  • Methodological Answer :

  • In Silico Modeling : Tools like EPI Suite estimate biodegradability (BIOWIN) and bioaccumulation (log P). The sulfone group increases hydrophilicity (log P ≈ 1.5), suggesting moderate persistence .
  • Experimental Validation : Simulate aqueous photolysis (UV light, λ = 254 nm) and soil metabolism studies. LC-HRMS identifies transformation products (e.g., sulfonic acid derivatives from oxidative cleavage) .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility profiles across studies?

  • Methodological Answer : Solubility varies with solvent polarity and crystalline form.

  • Standardization : Use the shake-flask method (USP) in buffered solutions (pH 7.4) at 25°C. For low solubility (<1 mg/mL), employ co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes .
  • Polymorphism Screening : X-ray diffraction (PXRD) and DSC differentiate amorphous vs. crystalline forms, which impact bioavailability .

Experimental Design

Q. What in vitro assays are suitable for evaluating the compound’s mechanism of action, and how are controls optimized?

  • Methodological Answer :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with Z-Gly-Pro-Arg-AMC substrate. Include positive controls (e.g., leupeptin) and negative controls (DMSO vehicle) .
  • Cell-Based Assays : For cytotoxicity, use MTT assays in HEK293 or HepG2 cells. Normalize data to untreated cells and validate with dose-response curves (IC50_{50} calculation via nonlinear regression) .

Advanced Analytical Challenges

Q. How to quantify trace impurities (e.g., sulfonic acid byproducts) in bulk samples?

  • Methodological Answer :

  • LC-MS/MS : Use a hydrophilic interaction liquid chromatography (HILIC) column with a triple quadrupole MS in MRM mode. Limit of quantification (LOQ) can reach 0.1 ppm for sulfonic acids .
  • NMR Spiking : Add a known impurity (e.g., 2-(4-ethylphenyl)propanoic acid) as an internal reference for quantitative 1H^1H-NMR .

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